molecular formula C9H9NO2 B1649704 methyl 6-vinylpicolinate CAS No. 103441-73-2

methyl 6-vinylpicolinate

Cat. No.: B1649704
CAS No.: 103441-73-2
M. Wt: 163.17
InChI Key: MJAGAAYXKQNLFQ-UHFFFAOYSA-N
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Description

methyl 6-vinylpicolinate is a chemical compound belonging to the pyridine family. It is characterized by a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-vinylpicolinate typically involves the reaction of 6-ethenylpyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the esterification of 6-ethenylpyridine-2-carboxylic acid with methanol, followed by purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

methyl 6-vinylpicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The vinyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-ethenylpyridine-2-carboxylic acid.

    Reduction: Formation of 6-ethenylpyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

methyl 6-vinylpicolinate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the manufacturing of advanced materials and as a sustainable alternative to traditional pesticides.

Mechanism of Action

The mechanism of action of methyl 6-vinylpicolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

methyl 6-vinylpicolinate can be compared with other similar compounds, such as:

    Ethyl 6-methylpyridine-2-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole nucleus and exhibits different biological activities.

The uniqueness of this compound lies in its vinyl group, which allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

methyl 6-ethenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAGAAYXKQNLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726202
Record name Methyl 6-ethenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103441-73-2
Record name Methyl 6-ethenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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